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Compound of Interest

Compound Name: KALIOTOXIN (1-37)

Cat. No.: B1151239

Get Quote

Executive Summary
Kaliotoxin (KTX), originally isolated from the venom of the scorpion Androctonus mauretanicus

mauretanicus, is a potent peptidyl inhibitor of voltage-gated potassium channels (Kv1.1, Kv1.

[1]3) and calcium-activated potassium channels (BK/KCa1.1). The synthetic analog KTX(1-37)

represents the C-terminally truncated form of the native 38-residue toxin.

This guide focuses on the Kv1.3 channel blockade, a validated therapeutic mechanism for

effector memory T-cell (T_EM) mediated autoimmune diseases such as multiple sclerosis and

rheumatoid arthritis. KTX(1-37) retains the structural integrity of the native toxin's cysteine-

stabilized

scaffold but exhibits distinct selectivity profiles driven by specific residue variations, most
notably the absence of the classic "functional dyad" aromatic residue at position 36.

Structural Architecture
Primary Sequence & Topology
KTX(1-37) is a 37-residue peptide.[2] Its stability is derived from the CS-
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motif (Cysteine-Stabilized

-helix and

-sheet), where an

-helix (residues ~10–20) is cross-linked to a double-stranded antiparallel

-sheet (residues ~24–37) by two disulfide bridges. A third bridge connects the N-terminus to the

-sheet.

Sequence (1-37): GVEINVKCSG SPQCLKPCKD AGMRFGKCMN RKCHCTP[3]

Disulfide Connectivity
The structural rigidity required for the "pore-plug" mechanism is maintained by three disulfide

bonds following the canonical pattern (C1–C4, C2–C5, C3–C6):

C8 — C28 (Tethers N-terminal loop to

-strand)

C14 — C33 (Stabilizes

-helix to

-sheet)

C18 — C35 (Stabilizes

-helix to C-terminus)

Visualization: Sequence & Interaction Map
The following diagram maps the primary sequence, disulfide connectivity, and critical

pharmacophores.
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Figure 1: KTX(1-37) Sequence, Disulfide Bridges, and Pharmacophores
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Caption: Figure 1: Schematic of KTX(1-37) showing the canonical C1-C4, C2-C5, C3-C6

disulfide architecture. Lys27 is the critical pore-blocking residue, while Thr36 acts as a

selectivity modulator compared to homologous toxins.

Detailed SAR Analysis
The Critical Pharmacophore: Lysine 27
The hallmark of high-affinity Kv channel blockade in scorpion toxins is a specific lysine residue

(Lys27 in KTX) that physically occludes the ion conduction pathway.[4]

Mechanism: The

-amino group of Lys27 protrudes from the

-sheet surface and enters the extracellular vestibule of the Kv1.3 channel. It mimics a K+ ion,
interacting with the carbonyl oxygens of the channel's selectivity filter (specifically the GYG
motif).
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Causality: Mutation of Lys27 to a neutral residue (e.g., K27A) results in a complete loss of

blocking activity, confirming its role as the primary "plug."

The "Functional Dyad" Deviation
In homologous toxins like Charybdotoxin (ChTX) and Iberiotoxin (IbTX), high affinity depends

on a "functional dyad" consisting of the critical Lysine (K27) and a hydrophobic aromatic

residue (Tyr36) ~6.5 Å away.

KTX Distinction: In KTX(1-37), position 36 is occupied by Threonine (Thr36) rather than

Tyrosine.

Impact: The absence of the bulky aromatic ring at position 36 reduces hydrophobic

interaction with the channel vestibule. This variation is a key determinant in KTX's selectivity

profile, rendering it less potent against BK channels (which strongly require the aromatic

dyad partner) while maintaining nanomolar potency against Kv1.3.

The Basic Ring
KTX possesses a "ring" of basic residues (Arg24, Lys27, Arg31, Lys32) surrounding the pore-

blocking Lys27.

Electrostatic Steering: These positive charges generate a strong electrostatic potential that

steers the toxin toward the negatively charged extracellular vestibule of the Kv1.3 channel.

Binding Stabilization: Once docked, these residues form salt bridges with acidic residues

(Asp/Glu) on the channel turret, stabilizing the complex.

Experimental Workflows
Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis is preferred over recombinant expression for KTX(1-37) to allow for precise

C-terminal modification (amidation) and incorporation of non-natural residues if probing SAR.

Protocol Overview:
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Resin Selection:Rink Amide MBHA resin is selected to generate the C-terminal amide (often

required for stability/activity in truncated forms), or Wang resin for the free acid. For KTX(1-

37), the C-terminal Proline suggests a free acid or amide depending on the specific mimic

desired; standard KTX(1-37) is often synthesized as the amide to mimic the native

electrostatic environment.

Coupling: Fmoc-Pro-OH is loaded first. Subsequent amino acids are coupled using

HBTU/DIEA or DIC/Oxyma in DMF.

Deprotection: 20% Piperidine in DMF removes Fmoc groups.

Cleavage: TFA/TIS/H2O/EDT (94:1:2.5:2.5) cocktail releases the peptide and removes side-

chain protecting groups (Trt, Boc, tBu, Pbf).

Oxidative Folding (Critical Step)
The linear reduced peptide must be folded to form the three specific disulfide bridges. Random

oxidation leads to inactive "scrambled" isomers.

Buffer: 0.1 M Tris-HCl, pH 7.8–8.0.

Redox Pair: Reduced Glutathione (GSH) and Oxidized Glutathione (GSSG) in a 10:1 or

100:10 ratio (mM) to promote disulfide exchange.

Concentration: Low peptide concentration (<0.1 mg/mL) is strictly required to prevent

intermolecular aggregation.

Validation: Folding is monitored by RP-HPLC (shift in retention time due to hydrophobicity

change) and confirmed by LC-MS (mass loss of 6 Da corresponding to 6 protons).

Visualization: Synthesis & Folding Workflow
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Figure 2: SPPS and Oxidative Folding Workflow for KTX(1-37)
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Caption: Figure 2: Step-by-step workflow from resin loading to the isolation of the

thermodynamically stable, native folded toxin. The redox buffer step is critical for correcting

scrambled disulfide intermediates.

Quantitative Data Summary
Parameter Value / Description Reference

Peptide Length 37 Amino Acids [1, 2]

Molecular Weight ~4150 Da (Calculated) [1]

Target
Kv1.3 (High Affinity), Kv1.1,

KCa1.1 (Lower Affinity)
[3, 4]

IC50 (Kv1.3)
20 pM – 2 nM (Dependent on

assay conditions)
[1, 3]

Key Residues

Lys27 (Blocker), Thr36

(Selectivity), Arg24/31

(Steering)

[2, 5]

Folding Yield
Typically 10–30% after

purification
[Internal/Standard Protocol]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1151239?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rcsb.org/structure/2KTX
https://lirias.kuleuven.be/retrieve/e2c4c2f2-11ef-4c80-838d-be9590a25e5a
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=2546
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?tab=structure&ligandId=2546
https://en.wikipedia.org/wiki/Kaliotoxin
https://pubmed.ncbi.nlm.nih.gov/1730708/
https://pubmed.ncbi.nlm.nih.gov/1730708/
https://pubmed.ncbi.nlm.nih.gov/1730708/
https://www.benchchem.com/product/b1151239/docs#structure-activity-relationship-of-kaliotoxin-1-37-a-technical-guide
https://www.benchchem.com/product/b1151239/docs#structure-activity-relationship-of-kaliotoxin-1-37-a-technical-guide
https://www.benchchem.com/product/b1151239/docs#structure-activity-relationship-of-kaliotoxin-1-37-a-technical-guide
https://www.benchchem.com/product/b1151239/docs#structure-activity-relationship-of-kaliotoxin-1-37-a-technical-guide
https://www.benchchem.com/product/b1151239?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1151239?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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